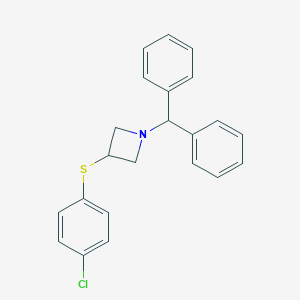

1-二苯甲基-3-(4-氯苯硫基)-氮杂环丁烷

描述

Synthesis Analysis

The synthesis of azetidine derivatives typically involves multiple steps, including ring-opening, cyclization, substitution, and reduction reactions. For instance, the synthesis of 1-Benzyloxycarbonyl-3-(t-butoxycarbonylamino)azetidine was achieved through a series of reactions starting from benzylamine and epichlorohydrin, with a total yield of 22.9% . Similarly, the synthesis of 3-amino 3-phenyl azetidine was reported from N-benzhydryl 3-azetidinone using a modified Strecker reaction, followed by displacement and catalytic hydrogenation . These methods could potentially be adapted for the synthesis of 1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine by incorporating the appropriate sulfur-containing substituent at the relevant step.

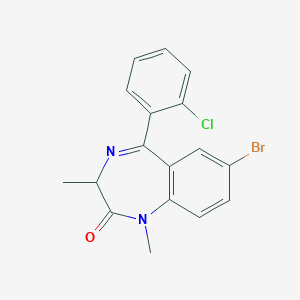

Molecular Structure Analysis

The molecular structure of azetidine derivatives is confirmed using various spectroscopic techniques such as IR, Mass, 1H-NMR, and sometimes X-ray crystallography . The crystal structure analysis of related compounds, such as 1-[4-chloromethylphenyl]-5-[4-(methylsulfonyl)benzyl]-1H-tetrazole, revealed details about the planarity of the central ring and the dihedral angles between attached phenyl rings . These structural analyses are crucial for understanding the three-dimensional conformation of the azetidine derivatives, which can influence their chemical reactivity and biological activity.

Chemical Reactions Analysis

Azetidine derivatives can participate in various chemical reactions, including those involved in their synthesis. The reactivity of these compounds can be influenced by the substituents attached to the azetidine ring. For example, the presence of a chloro substituent can facilitate further substitution reactions due to the leaving group ability of the chloride ion . Additionally, the biological screening of azetidine derivatives often involves their interaction with enzymes, as seen in the docking studies of synthesized compounds into the active site of transpeptidase, which showed a correlation between docking analysis and antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are determined by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. Spectroscopic techniques provide information on the functional groups present, which can be correlated with the compound's reactivity and potential biological activity. For instance, the antibacterial activity of certain azetidine derivatives was confirmed through in vitro assays, suggesting that these compounds could serve as potential leads for drug development .

科学研究应用

抗癌和抗肿瘤活性

最近的研究重点介绍了合成的吩噻嗪的潜力,其与 1-二苯甲基-3-(4-氯苯硫基)-氮杂环丁烷具有结构相似性,表现出有希望的抗癌、抗病毒、抗炎、抗疟疾、抗丝虫病、杀锥虫、抗惊厥、镇痛、免疫抑制和多药耐药逆转特性 (Pluta, Morak-Młodawska,和 Jeleń,2011)。这些活性归因于吩噻嗪与生物系统通过药效团取代基、多环环系统及其亲脂特性的相互作用,这有助于穿透生物膜。

抗菌和抗病毒剂

苯并噻唑部分及其衍生物,其结构与 1-二苯甲基-3-(4-氯苯硫基)-氮杂环丁烷相关,由于其广泛的治疗活性,已被确定为药物化学中的重要化合物。这些活性包括抗肿瘤、抗癌、抗氧化、抗糖尿病、抗病毒、抗菌、抗疟疾和驱虫活性 (Elamin, Elrazig Salman Abd Elaziz,和 Abdallah,2020)。苯并噻唑衍生物对多种微生物和病毒的探索表明,它们作为活性候选物在临床开发中发现新的抗菌或抗病毒剂的潜力。

生物途径的调节

与 1-二苯甲基-3-(4-氯苯硫基)-氮杂环丁烷的结构类似,各种苯并咪唑、喹喔啉和苯并[1,5]二氮杂卓的合成方法和生物应用已得到广泛的综述。这些化合物通过邻苯二胺与各种亲电试剂缩合,表现出广泛的生物活性及潜在的治疗应用,突显了这些结构在药物化学中的多功能性 (Ibrahim,2011)。

抗氧化能力和自由基清除

与 1-二苯甲基-3-(4-氯苯硫基)-氮杂环丁烷的核心结构相关的偶氮苯并咪唑衍生物的抗氧化能力已对其中和活性氧和中断可能导致细胞损伤和各种疾病的自由基过程的能力进行了研究。这些发现表明,双键、色酮的羰基和特定的羟基等结构特征对其自由基清除活性至关重要,突出了这些化合物在开发针对氧化应激相关疾病的疗法中的潜力 (Yadav, Parshad, Manchanda,和 Sharma,2014)。

属性

IUPAC Name |

1-benzhydryl-3-(4-chlorophenyl)sulfanylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClNS/c23-19-11-13-20(14-12-19)25-21-15-24(16-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJYZGNXLBHJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384921 | |

| Record name | 1-benzhydryl-3-(4-chloro-phenylthio)-azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132924-59-5 | |

| Record name | 1-benzhydryl-3-(4-chloro-phenylthio)-azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-3,4-dihydrocyclopenta[c]pyridine](/img/structure/B138494.png)